![molecular formula C16H12ClFO4 B6410566 6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% CAS No. 1261917-17-2](/img/structure/B6410566.png)
6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%
Overview
Description
6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid (6-CEFBA) is a fluorinated phenyl benzoic acid derivative with a chlorine atom at the 6-position. It is a white crystalline powder with a molecular weight of 272.55 g/mol and a melting point of 125-126°C. 6-CEFBA is widely used in scientific research due to its unique properties and applications.
Scientific Research Applications
6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% is used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe in biosensing applications and as a reagent in organic synthesis. It has also been used in the synthesis of various compounds, such as 4-chloro-3-fluorobenzaldehyde, 4-(ethoxycarbonyl)-3-fluorobenzaldehyde, and 4-chloro-3-fluoro-2-methoxybenzaldehyde. It has also been used in the synthesis of a fluorescent sensor for the detection of nitrite and nitrate.
Mechanism of Action
6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% is believed to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). It inhibits the enzyme by binding to the active site and blocking the binding of arachidonic acid, a substrate for COX-2. This results in the inhibition of the formation of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandins.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% in laboratory experiments include its low cost, high purity, and availability. It is also relatively stable and can be stored for long periods of time. The main limitation of using 6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% in laboratory experiments is its potential toxicity. It should be handled with caution and protective equipment should be worn when handling it.
Future Directions
Future research on 6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% could focus on its potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. It could also be studied for its potential use as a pain reliever, as well as its potential effects on other conditions, such as cancer and cardiovascular disease. Additionally, further research could be conducted on its mechanism of action, as well as its biochemical and physiological effects.
Synthesis Methods
The synthesis of 6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% involves the reaction of 4-bromo-3-fluorobenzaldehyde with ethyl chloroformate in the presence of sodium hydroxide to form 4-(ethoxycarbonyl)-3-fluorobenzaldehyde. This is then reacted with chloroacetyl chloride in the presence of triethylamine to produce 6-chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid.
properties
IUPAC Name |
2-chloro-6-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO4/c1-2-22-16(21)11-7-6-9(8-13(11)18)10-4-3-5-12(17)14(10)15(19)20/h3-8H,2H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAIKLZLUFGUPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691958 | |
Record name | 3-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid | |
CAS RN |
1261917-17-2 | |
Record name | [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 3-chloro-3′-fluoro-, 4′-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261917-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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